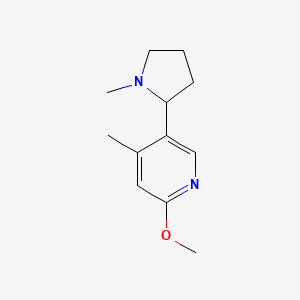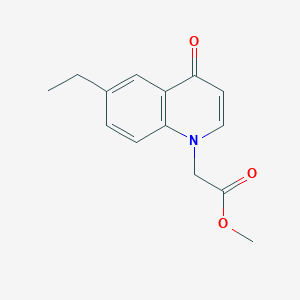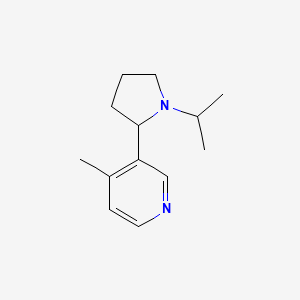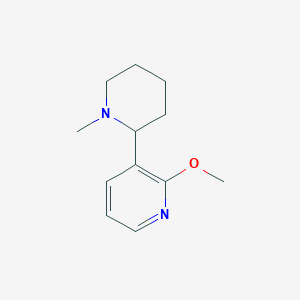
2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine typically involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and methylation . The reaction conditions often involve the use of aprotic solvents such as toluene, xylene, or tetrahydrofuran, which facilitate the separation of the product by filtration .
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high purity and yield. The process involves the use of readily available raw materials and scalable reaction conditions. The final product is obtained with high purity, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring .
Applications De Recherche Scientifique
2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of electronic cigarette products due to its sensory properties
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as cholinergic receptors. The pyrrolidinyl group plays a crucial role in binding to these receptors, leading to various biological effects . The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and resulting in the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: A closely related compound with similar structural features and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Another pyridine derivative with different functional groups and uses.
Uniqueness
2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-7-12(15-3)13-8-10(9)11-5-4-6-14(11)2/h7-8,11H,4-6H2,1-3H3 |
Clé InChI |
XYSUJOPFMVEKHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCN2C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11811364.png)
![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)


![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)

![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)


![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)

